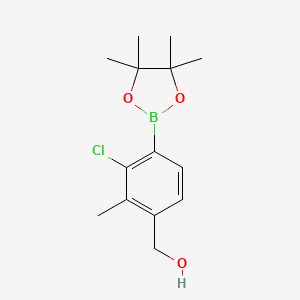
1,3-Difluoro-4-methoxy-2-(trimethylsilyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Difluoro-4-methoxy-2-(trimethylsilyl)benzene is an organic compound with the molecular formula C10H14F2OSi It is a derivative of benzene, where the hydrogen atoms at positions 1 and 3 are replaced by fluorine atoms, the hydrogen atom at position 4 is replaced by a methoxy group, and the hydrogen atom at position 2 is replaced by a trimethylsilyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Difluoro-4-methoxy-2-(trimethylsilyl)benzene can be synthesized through several methods. One common approach involves the use of Suzuki–Miyaura coupling reactions. This method typically involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process would be optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and the concentration of reactants and catalysts .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Difluoro-4-methoxy-2-(trimethylsilyl)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms and the methoxy group can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used in substitution reactions.
Oxidizing Agents: Such as potassium permanganate, used in oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, in a Suzuki–Miyaura coupling reaction, the product would be a new aromatic compound with a different substituent pattern .
Wissenschaftliche Forschungsanwendungen
1,3-Difluoro-4-methoxy-2-(trimethylsilyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Research into its potential use as a drug or drug precursor.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 1,3-Difluoro-4-methoxy-2-(trimethylsilyl)benzene exerts its effects depends on the specific reaction or applicationFor example, the trimethylsilyl group can act as a protecting group in organic synthesis, while the fluorine atoms can influence the compound’s reactivity and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Difluoro-4-methoxybenzene: Lacks the trimethylsilyl group.
1,3-Difluoro-2-(trimethylsilyl)benzene: Lacks the methoxy group.
1,4-Difluoro-2-(trimethylsilyl)benzene: Different substitution pattern.
Uniqueness
1,3-Difluoro-4-methoxy-2-(trimethylsilyl)benzene is unique due to the combination of its functional groups, which confer specific reactivity and stability properties. The presence of both fluorine atoms and the trimethylsilyl group makes it particularly useful in various synthetic applications .
Eigenschaften
Molekularformel |
C10H14F2OSi |
|---|---|
Molekulargewicht |
216.30 g/mol |
IUPAC-Name |
(2,6-difluoro-3-methoxyphenyl)-trimethylsilane |
InChI |
InChI=1S/C10H14F2OSi/c1-13-8-6-5-7(11)10(9(8)12)14(2,3)4/h5-6H,1-4H3 |
InChI-Schlüssel |
HFQBTBSSGJSKRE-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=C(C=C1)F)[Si](C)(C)C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)ethan-1-one](/img/structure/B14030179.png)
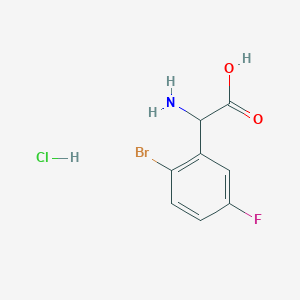
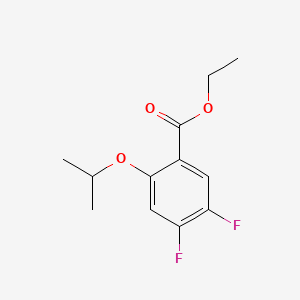
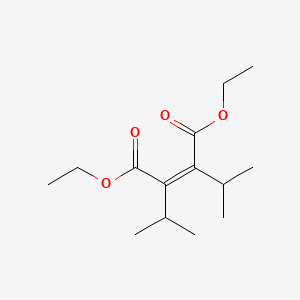

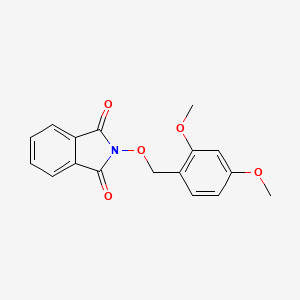


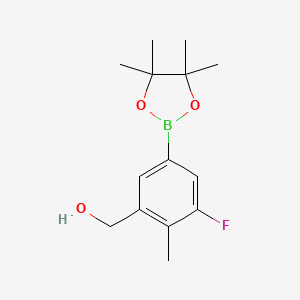
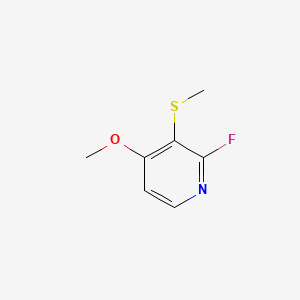
![(2R,3aS,7aS)-6-((benzyloxy)carbonyl)octahydrofuro[2,3-c]pyridine-2-carboxylic acid](/img/structure/B14030229.png)


